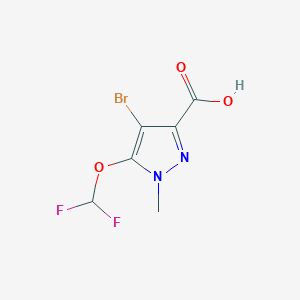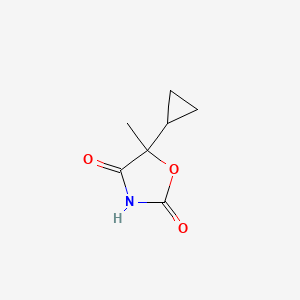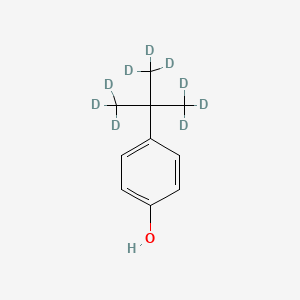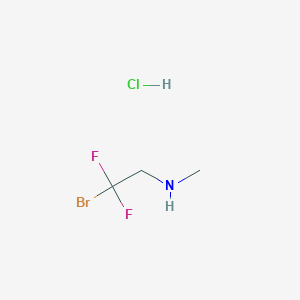![molecular formula C9H8ClN5 B1382500 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride CAS No. 1803583-30-3](/img/structure/B1382500.png)
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride
Overview
Description
The compound “4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride” is a chemical compound with the molecular formula C9H7N5 . It has been studied for its potential use as an FLT3- and CDK-Kinase Inhibitor with potentially high efficiency against Acute Myelocytic Leukemia .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolo[2,3-d]pyrimidine core with a pyrazole ring attached at the 4-position . The InChI string for this compound isInChI=1S/C9H7N5/c1-2-10-9-7 (1)8 (11-5-12-9)6-3-13-14-4-6/h1-5H, (H,13,14) (H,10,11,12) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 185.19 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its topological polar surface area is 70.2 Ų . The compound has a complexity of 209 .Scientific Research Applications
Selective Brain Penetrant PDE9A Inhibitor
- Research Context : The compound PF-04447943, structurally related to 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride, has been developed as a selective PDE9A inhibitor. It's used in cognitive disorders and has shown promise in elevating central cGMP levels and procognitive activity in rodent models (Verhoest et al., 2012).
Anticancer Activity in Acute Myelocytic Leukemia
- Research Context : A derivative of 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole, known as FN-1501, has demonstrated significant inhibitory activities against FLT3 and CDK, exhibiting potent antiproliferative activities against acute myelocytic leukemia (Wang et al., 2018).
In Vitro Cell Growth Inhibitory Activity
- Research Context : Pyrazolo[3,4-d]pyrimidine analogues, closely related to the compound , have been synthesized and evaluated for their cell growth inhibitory activity, providing insights into potential anticancer applications (Taylor & Patel, 1992).
Anti-Inflammatory Properties
- Research Context : Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities, indicating potential therapeutic applications in this area (Mohamed, Kamel, & El-hameed, 2013).
Synthesis of Related Compounds for Antimicrobial and Anticancer Agents
- Research Context : Research on pyrazole and pyrimidine derivatives, such as the compound , has shown that these compounds can be effective as antimicrobial and anticancer agents, highlighting their broad therapeutic potential (Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5.ClH/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6;/h1-5H,(H,13,14)(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGNANZPOYXWNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C3=CNN=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)
![6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1382423.png)





![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1382435.png)

![2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one](/img/structure/B1382438.png)
